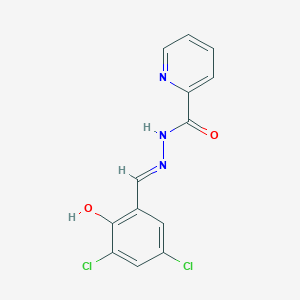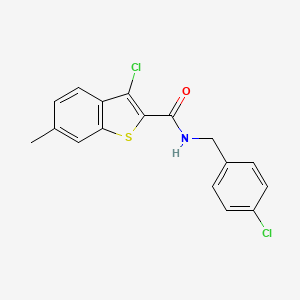![molecular formula C21H36N2O2 B6084107 2-(3-cyclopentylpropanoyl)-7-(2,2-dimethylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6084107.png)
2-(3-cyclopentylpropanoyl)-7-(2,2-dimethylpropyl)-2,7-diazaspiro[4.5]decan-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-cyclopentylpropanoyl)-7-(2,2-dimethylpropyl)-2,7-diazaspiro[4.5]decan-6-one, commonly known as CPDD, is a spirocyclic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. It is a synthetic compound that was first synthesized in 2006 by researchers at Pfizer. Since then, several studies have been conducted to explore its synthesis, mechanism of action, biochemical and physiological effects, and potential applications.
Mecanismo De Acción
The exact mechanism of action of CPDD is not fully understood. However, it is believed to act as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT1A receptor. This dual action is thought to contribute to its antipsychotic and antidepressant effects.
Biochemical and Physiological Effects:
CPDD has been found to have several biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in certain areas of the brain, which is believed to contribute to its therapeutic effects. It has also been found to modulate the activity of several neurotransmitter systems, including the glutamate and GABA systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPDD has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research purposes. It has also been extensively studied, and its mechanism of action and physiological effects are well understood. However, CPDD also has several limitations. It is a complex molecule that requires several steps for its synthesis, which can be time-consuming and expensive. It is also a potent psychoactive compound, which requires careful handling and storage.
Direcciones Futuras
There are several future directions for research on CPDD. One area of interest is its potential use in the treatment of drug addiction. Several studies have reported its ability to reduce drug-seeking behavior in animal models, and further research is needed to explore its potential as a treatment for addiction in humans. Another area of interest is its potential use in the treatment of Parkinson's disease. Studies have reported its ability to improve motor function in animal models of Parkinson's disease, and further research is needed to explore its potential as a treatment for this condition. Finally, further research is needed to explore the potential of CPDD as a treatment for other psychiatric disorders, such as schizophrenia and bipolar disorder.
Métodos De Síntesis
CPDD is a complex molecule that requires several steps for its synthesis. The first step involves the synthesis of a key intermediate, which is then subjected to a series of reactions to obtain the final product. The most commonly used method for the synthesis of CPDD involves the reaction of a cyclopentanone derivative with an amine derivative. The reaction is carried out in the presence of a base and a solvent, and the final product is obtained after purification and isolation.
Aplicaciones Científicas De Investigación
CPDD has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit potent antipsychotic and antidepressant effects, making it a promising candidate for the treatment of psychiatric disorders. Several studies have also reported its potential use in the treatment of drug addiction and Parkinson's disease.
Propiedades
IUPAC Name |
2-(3-cyclopentylpropanoyl)-7-(2,2-dimethylpropyl)-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N2O2/c1-20(2,3)15-23-13-6-11-21(19(23)25)12-14-22(16-21)18(24)10-9-17-7-4-5-8-17/h17H,4-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFWFZPNVZLJAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CCCC2(C1=O)CCN(C2)C(=O)CCC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Cyclopentylpropanoyl)-7-(2,2-dimethylpropyl)-2,7-diazaspiro[4.5]decan-6-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(3-cyclohexen-1-ylmethyl)-1H-pyrazol-5-yl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide](/img/structure/B6084027.png)
![N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B6084035.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B6084041.png)
![9-[5-(1-piperidinyl)-3-pentyn-1-yl]-9H-fluoren-9-ol hydrochloride](/img/structure/B6084049.png)
![N-(2-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B6084063.png)
![1-(3-methoxyphenyl)-N-methyl-N-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}ethanamine](/img/structure/B6084066.png)
![1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]pyrrolidine](/img/structure/B6084070.png)
![N-benzyl-N-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B6084078.png)
![N-(2-hydroxy-2-phenylethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6084083.png)
![2-(cyclohexylmethyl)-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]morpholine](/img/structure/B6084090.png)
![N-(3-chloro-4-methoxyphenyl)-3-{1-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6084097.png)
![N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B6084104.png)
